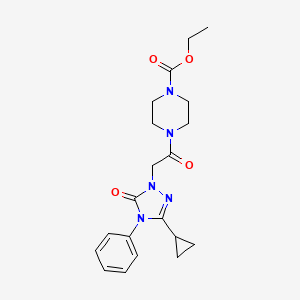![molecular formula C18H18ClN5O2 B2500986 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034397-55-0](/img/structure/B2500986.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone is a chemical entity that appears to be related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their syntheses, which can provide insights into the possible characteristics of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate to produce 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one in excellent yield . This suggests that the synthesis of the compound of interest might also involve a similar cyclization process, possibly starting with a benzimidazole derivative and incorporating the appropriate substituents to achieve the final structure.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, has been characterized using UV–vis, FT-IR, and 1H NMR spectroscopic techniques . These methods would likely be applicable to the analysis of the molecular structure of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone, providing detailed information about its electronic and spatial configuration.
Chemical Reactions Analysis
The related compounds synthesized in the studies have been used to prepare a series of novel phenylazopyrimidone dyes , indicating that the compound of interest may also participate in azo coupling reactions. Additionally, the compound may undergo further functionalization at various positions on the heterocyclic rings, depending on the presence of reactive groups and the conditions applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been influenced by the nature of substituents, such as electron-withdrawing or electron-donating groups, and their positions on the heterocyclic rings . These properties, including solubility, melting point, and stability, would be important to determine for the compound of interest, as they can affect its potential applications in biological systems or as a material in various industries.
Relevant Case Studies
While the provided papers do not mention case studies involving the exact compound, they do discuss the biological activity of related compounds. For instance, imidazo[1,2-a]pyridines have been synthesized as potential antiulcer agents, with some demonstrating good cytoprotective properties . Similarly, a series of benzo[d]imidazole derivatives have been evaluated for their antioxidant and antimicrobial activities, with some showing high activity against various bacterial strains and fungi . These findings suggest that 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone could also possess interesting biological properties worthy of further investigation.
Aplicaciones Científicas De Investigación
Microwave Assisted Synthesis and Antibacterial Activity
A study detailed the synthesis of piperidine containing pyrimidine imines and thiazolidinones via microwave irradiation, leading to new compounds screened for antibacterial activity. This method emphasizes the potential of such derivatives in developing antibacterial agents (Merugu et al., 2010).
Antimicrobial Activity of Benzimidazole Derivatives
Research into the synthesis and antimicrobial activity of benzimidazole derivatives, including 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide, showed these compounds have significant antimicrobial properties, comparing favorably with conventional antibiotics (S. Ch, 2022).
Anti-HIV Activity of Nitroimidazole Derivatives
The synthesis and in vitro anti-HIV activity evaluation of new 5-substituted piperazinyl-4-nitroimidazole derivatives aimed at developing non-nucleoside reverse transcriptase inhibitors, highlighting the chemical's potential in HIV treatment (Al-Masoudi et al., 2007).
Development of Immunomodulatory Agents
A study on the synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives explored their biological activities. These compounds demonstrated significant immunosuppressive and immunostimulatory effects, along with cytotoxicity against various cancer cell lines, pointing towards their potential in immunotherapy and cancer treatment (Abdel‐Aziz et al., 2011).
Novel Antitubercular Agents
The synthesis and evaluation of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives as antitubercular agents demonstrated some molecules' high effectiveness against mycobacterium species. This work signifies the compound's derivatives as promising candidates for antitubercular drug development (Raju et al., 2020).
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c19-13-8-20-18(21-9-13)26-14-4-3-7-23(10-14)17(25)11-24-12-22-15-5-1-2-6-16(15)24/h1-2,5-6,8-9,12,14H,3-4,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLFOSIYIRETDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C32)OC4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2500903.png)
![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)
![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)


![ethyl 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetate](/img/structure/B2500913.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500914.png)






![2-Fluoro-3-methyl-N-[(E)-2-phenylethenyl]sulfonylbut-2-enamide](/img/structure/B2500924.png)